Koumidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

[(1S,12S,13S,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTDUGOBAOLMED-DBPFMDJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312791 | |

| Record name | (16S,19Z)-Sarpagan-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358-75-4 | |

| Record name | (16S,19Z)-Sarpagan-17-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1358-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (16S,19Z)-Sarpagan-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture of Koumidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

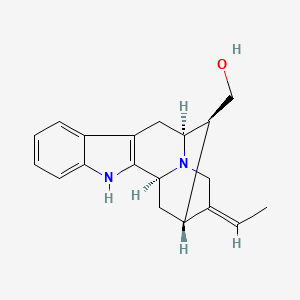

Koumidine is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from plants of the genus Gelsemium, notably Gelsemium elegans. As a member of the sarpagine (B1680780) class of alkaloids, it possesses a complex, caged, polycyclic structure that has intrigued synthetic chemists and pharmacologists alike. This document provides a comprehensive technical overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and total synthesis. It is intended to serve as a core reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is characterized by a rigid pentacyclic framework. Structurally, it belongs to the sarpagine-type alkaloids, which feature an exocyclic (Z)-ethylidene side chain and a cage-like scaffold composed of an indole-fused azabicyclo[3.3.1]nonane and an azabicyclo[2.2.2]octane substructure.[1][2]

The definitive chemical identity of this compound is established by the following identifiers:

| Identifier | Value |

| IUPAC Name | [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |

| Molecular Formula | C₁₉H₂₂N₂O |

| SMILES | C/C=C/1\CN2[C@H]3C[C@H]1--INVALID-LINK--CO |

| InChI | InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15+,17+,18+/m1/s1 |

| InChIKey | VXTDUGOBAOLMED-CPEJFPLXSA-N |

Physicochemical and Spectroscopic Data

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 294.4 g/mol | PubChem CID: 44584550 |

| Exact Mass | 294.173213330 Da | PubChem CID: 44584550 |

| Topological Polar Surface Area | 39.3 Ų | PubChem CID: 44584550 |

| logP (Predicted) | 2.1 | PubChem CID: 44584550 |

| Natural Source | Gelsemium elegans, Gelsemium sempervirens | PubChem CID: 44584550 |

Table 2.2: LC-MS Data for this compound

| Parameter | Value |

|---|---|

| Instrumentation | Waters Acquity UPLC System; Waters Xevo G2 Q-Tof |

| Ionization Mode | ESI Positive |

| Precursor m/z | 295.1804898 |

| Precursor Adduct | [M+H]⁺ |

| Retention Time | 3.575733 min |

| Column | Acquity BEH C18 (1.7 µm, 2.1 mm x 100 mm) |

| Collision Energy | 6V |

Data sourced from PubChem CID: 44584550

Experimental Protocols

Isolation from Gelsemium elegans

This compound is a constituent of the plant Gelsemium elegans. While a specific protocol for the preparative isolation of this compound is not widely published, a representative methodology can be constructed based on established procedures for the separation of alkaloids from this genus.[3]

Protocol Outline: Alkaloid Extraction and Isolation

-

Drying and Pulverization : Air-dry the plant material (e.g., leaves and stems of G. elegans) and grind into a fine powder.

-

Acidic Extraction : Macerate the powdered material with an acidic aqueous solution (e.g., 0.5% HCl) to protonate and solubilize the alkaloids. This is typically performed over 24-48 hours with agitation.

-

Filtration and Basification : Filter the acidic extract to remove solid plant material. Basify the filtrate to a pH of 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids, causing them to precipitate or become extractable into an organic solvent.

-

Solvent Partitioning : Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or a chloroform-methanol mixture. The alkaloids will partition into the organic layer.

-

Crude Extract Preparation : Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

Chromatographic Purification : Subject the crude extract to a series of chromatographic separations.

-

Column Chromatography : Initially, use silica (B1680970) gel or alumina (B75360) column chromatography with a gradient elution system (e.g., cyclohexane-acetone, dichloromethane-methanol) to fractionate the crude extract.

-

Preparative HPLC : Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water with a modifier like formic acid or TFA) to yield pure this compound.

-

Caption: Workflow for the Isolation of this compound.

Total Synthesis

The complex architecture of this compound has made it a challenging target for total synthesis. The strategy developed by the group of Tanja Gaich represents a modern approach to the sarpagine alkaloid family, including this compound.[2][4][5]

Protocol Outline: Gaich Group's Synthetic Strategy (2019) This synthesis is noted for its gram-scale production capability and its use of a key [5+2] cycloaddition reaction.[2][4]

-

[5+2] Cycloaddition : The synthesis commences with a highly diastereoselective 1,3-dipolar cycloaddition between a trans-2-methylene-1,3-dithiolane 1,3-dioxide and a 3-oxidopyridinium species. This key step constructs the tropane (B1204802) scaffold, which forms the core of the azabicyclic system.

-

Intermediate Elaboration : The resulting cycloadduct undergoes a series of transformations to introduce the necessary functional groups and stereocenters. This involves steps such as reduction, protection, and functional group interconversions.

-

Enol-Oxonium Cyclisation : A late-stage enol-oxonium cyclisation is employed to construct the final hexacyclic cage framework of the sarpagine skeleton.

-

Fischer Indole Synthesis : The indole moiety is introduced in a final step via a Fischer indole synthesis using the appropriate phenylhydrazine (B124118) precursor to complete the total synthesis of this compound.[5]

Caption: Key Stages in the Total Synthesis of this compound.

Biological Context and Signaling Pathways

This compound belongs to the broader class of Gelsemium monoterpenoid indole alkaloids, which are known to exhibit a wide range of significant pharmacological activities, including analgesic, anti-tumor, anxiolytic, immunosuppressive, and anti-inflammatory effects.[1][2] While specific signaling pathways for this compound are not extensively detailed, research on related alkaloids like koumine (B8086292) and gelsemine (B155926) suggests that members of this family can modulate key cellular pathways. For instance, some Gelsemium alkaloids are known to be modulators of glycine (B1666218) receptors (GlyRs) and may interact with pathways such as the Akt/mTOR and Wnt/β-catenin signaling cascades.[6] The potent bioactivity of this class of compounds underscores the importance of this compound as a subject for further investigation in drug discovery.

Caption: Classification and Bioactivities of Gelsemium Alkaloids.

References

- 1. A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of gelsedine-type indole alkaloids from Gelsemium elegans and evaluation of the cytotoxic activity of gelsemium alkaloids for A431 epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gram-Scale Total Synthesis of Sarpagine Alkaloids and Non-Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

The Koumidine Enigma: A Deep Dive into its Biosynthesis in Plants

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the biosynthetic pathway of Koumidine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium. While significant strides have been made in understanding the biosynthesis of related MIAs, the precise enzymatic steps leading to this compound are still an active area of research. This document synthesizes the current knowledge, proposes a putative biosynthetic pathway based on established principles of MIA biosynthesis, and provides detailed experimental protocols for researchers in the field.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of sarpagine-type alkaloids, originating from the condensation of tryptamine (B22526) and secologanin (B1681713) to form the universal MIA precursor, strictosidine (B192452). The proposed pathway can be divided into three main stages:

Stage 1: Formation of the Core Intermediate Strictosidine

The pathway begins with the formation of tryptamine from the amino acid tryptophan via the action of tryptophan decarboxylase (TDC). Simultaneously, the iridoid glucoside secologanin is synthesized from geranyl pyrophosphate (GPP) through the iridoid pathway. Strictosidine synthase (STR) then catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to yield strictosidine.

Stage 2: Assembly of the Sarpagine (B1680780) Scaffold

Strictosidine is deglycosylated by strictosidine β-glucosidase (SGD) to form the reactive strictosidine aglycone. This unstable intermediate undergoes a series of rearrangements and enzymatic conversions, likely involving geissoschizine and culminating in the formation of polyneuridine (B1254981) aldehyde, a key precursor to the sarpagine scaffold.

Stage 3: Late-Stage Tailoring to Yield this compound

The final steps in the biosynthesis of this compound from the sarpagine precursor are hypothesized to involve a series of tailoring reactions, including hydroxylations, reductions, and potentially cyclizations, catalyzed by enzymes such as cytochrome P450 monooxygenases and oxidoreductases. The exact sequence and nature of these enzymatic transformations are yet to be fully elucidated.

Quantitative Analysis of this compound and Related Alkaloids

Quantitative data on the concentration of this compound and other major alkaloids in Gelsemium elegans provides valuable insights into the regulation and tissue-specific accumulation of these compounds. The following tables summarize available data from published studies.

Table 1: Concentration of Major Alkaloids in Different Tissues of Gelsemium elegans

| Alkaloid | Plant Part | Concentration (µg/g dry weight) | Reference |

| Koumine | Mature Roots | 249.2 | [1] |

| Mature Stems | 149.1 | [1] | |

| Mature Leaves | 272.0 | [1] | |

| Gelsemine | Mature Roots | 122.4 | [1] |

| Mature Stems | Not Reported | ||

| Mature Leaves | 122.4 | [1] | |

| Gelsenicine | Mature Roots | Not Reported | |

| Mature Stems | Not Reported | ||

| Mature Leaves | 155.1 | [1] |

Table 2: Toxicokinetic Parameters of this compound in Rats after Intravenous Administration of Gelsemium elegans Alkaloids (0.1 mg/kg)

| Parameter | Value | Unit | Reference |

| T 1/2z | 3.5 ± 1.1 | h | |

| Tmax | 0.083 | h | |

| Cmax | 63.3 ± 10.2 | ng/mL | |

| AUC(0-t) | 80.3 ± 19.3 | ng/mLh | |

| AUC(0-inf) | 83.1 ± 19.4 | ng/mLh | |

| Vz | 1.8 ± 0.5 | L/kg | |

| CL | 1.2 ± 0.3 | L/h/kg |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and the characterization of its biosynthetic enzymes.

Protocol for Quantification of this compound and other Gelsemium Alkaloids using UPLC-MS/MS

This protocol is adapted from the methodology described by Wei et al. (2020) for the analysis of Gelsemium alkaloids in biological matrices.

1. Sample Preparation (Plant Tissues): a. Homogenize 0.1 g of dried and powdered plant tissue in 1 mL of methanol. b. Sonicate the mixture for 30 minutes. c. Centrifuge at 12,000 x g for 10 minutes. d. Collect the supernatant and filter through a 0.22 µm syringe filter. e. Prepare serial dilutions of the extract for calibration curve construction.

2. UPLC-MS/MS Analysis: a. Chromatographic System: Waters ACQUITY UPLC I-Class system. b. Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: Methanol. e. Gradient Elution: A suitable gradient program to separate the alkaloids of interest. f. Flow Rate: 0.4 mL/min. g. Column Temperature: 40°C. h. Injection Volume: 2 µL. i. Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer. j. Ionization Mode: Positive electrospray ionization (ESI+). k. Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each alkaloid need to be optimized.

3. Data Analysis: a. Construct a calibration curve for each analyte using the peak area ratios of the analyte to an internal standard. b. Quantify the concentration of each alkaloid in the samples by interpolating their peak area ratios on the calibration curve.

Protocol for Heterologous Expression and Functional Characterization of Putative Biosynthetic Enzymes

This protocol provides a general framework for the functional characterization of candidate genes from Gelsemium suspected to be involved in this compound biosynthesis, using yeast (Saccharomyces cerevisiae) as a heterologous expression host.

1. Gene Cloning and Vector Construction: a. Identify candidate genes (e.g., cytochrome P450s, oxidoreductases) from Gelsemium elegans transcriptome data. b. Amplify the full-length coding sequence of the candidate gene using PCR. c. Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation and Expression: a. Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1). b. Grow the transformed yeast cells in a selective medium to the mid-log phase. c. Induce protein expression by adding galactose to the medium.

3. In Vivo and In Vitro Enzyme Assays: a. In Vivo Assay: i. Feed a putative substrate (e.g., a sarpagine-type precursor) to the yeast culture expressing the candidate enzyme. ii. Incubate for a defined period. iii. Extract the metabolites from the yeast cells and the culture medium. iv. Analyze the extracts by LC-MS to identify the product of the enzymatic reaction. b. In Vitro Assay: i. Prepare a crude protein extract or purified enzyme from the yeast culture. ii. Incubate the enzyme with the putative substrate and any necessary co-factors (e.g., NADPH for cytochrome P450s). iii. Stop the reaction and extract the products. iv. Analyze the products by LC-MS.

4. Product Identification: a. Compare the retention time and mass spectrum of the enzymatic product with that of an authentic standard of the expected product (if available). b. If a standard is not available, perform large-scale enzymatic reactions to produce enough material for structural elucidation by NMR.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway presents an exciting frontier in plant biochemistry and natural product science. The identification of the late-stage tailoring enzymes will not only provide a deeper understanding of the chemical diversity of Gelsemium alkaloids but also open up avenues for the metabolic engineering of this compound and the production of novel derivatives with potentially enhanced pharmacological properties. The methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this compound biosynthesis and harnessing its potential for drug development.

References

Koumidine: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumidine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid naturally occurring in plants of the Gelsemium genus, most notably Gelsemium elegans. This document provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and synthesis, and an in-depth look at its mechanism of action, particularly its effects on the central nervous system. The information is presented to support ongoing research and drug development efforts centered on this promising natural product.

Physical and Chemical Properties

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₂N₂O | [1] |

| Molecular Weight | 294.4 g/mol | [1] |

| IUPAC Name | [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | [1] |

| CAS Number | 24016-03-3 | [2] |

| Appearance | Data not available |

Computed Physicochemical Data

The following table summarizes computed physicochemical properties which are valuable for predicting the behavior of this compound in biological systems and for designing experimental protocols.

| Property | Value | Source(s) |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area (TPSA) | 39.3 Ų | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 490 | [1] |

Spectral Data

Detailed spectral data such as specific chemical shifts for ¹H and ¹³C NMR, and a full list of IR absorption peaks for this compound are not explicitly provided in the reviewed literature. However, the use of these techniques for its structural elucidation is consistently mentioned.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been used to confirm the molecular formula of this compound. ESI-MS/MS analysis shows a precursor ion [M+H]⁺ at m/z 295.1804898.[1] While detailed fragmentation patterns are not fully elucidated in the available literature, the fragmentation of related alkaloids often involves characteristic losses of small molecules and ring cleavages.[2][3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound. Although specific peak assignments are not available in the search results, these techniques are crucial for determining the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the O-H group (around 3400 cm⁻¹), N-H group of the indole ring, C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic system.

Experimental Protocols

Isolation of Alkaloids from Gelsemium elegans

The following is a general procedure for the extraction and initial separation of alkaloids from Gelsemium elegans, from which this compound can be further purified.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., stems and leaves) of Gelsemium elegans is extracted with ethanol.

-

Acid-Base Partitioning:

-

The ethanolic extract is suspended in water and acidified to approximately pH 4 with 20% H₂SO₄.

-

This acidic suspension is then partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic compounds.

-

The resulting aqueous phase is basified to approximately pH 10 with Na₂CO₃.

-

The basified aqueous phase is then extracted with chloroform (B151607) to yield a crude alkaloid extract.

-

-

Chromatographic Separation:

-

The crude alkaloid extract is subjected to silica (B1680970) gel column chromatography.

-

Elution is performed with a gradient of chloroform-methanol (e.g., from 30:1 to 1:1) to separate the alkaloids into different fractions.

-

-

Further Purification: The fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Total Synthesis of this compound (Tanja's Synthesis, 2019)

A notable total synthesis of this compound was reported by Tanja and coworkers, employing a late-stage enol-oxonium cyclization sequence. The key steps are outlined below.

Workflow for the Total Synthesis of this compound:

Caption: Key stages in the total synthesis of this compound as reported by Tanja et al.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its effects on the central nervous system being of particular interest. It has demonstrated analgesic and anxiolytic properties.

Analgesic Effects and Mechanism of Action

This compound has been shown to produce mechanical antiallodynia in neuropathic pain models.[6] This effect is mediated through its interaction with the glycine (B1666218) receptor (GlyR). This compound acts as an orthosteric agonist of glycine receptors, binding to the same site as glycine and the antagonist strychnine.[6] This activation of neuronal glycine receptors leads to a downstream signaling cascade that results in the biosynthesis of the neurosteroid allopregnanolone, which in turn modulates GABAₐ receptors to produce the analgesic effect.[6][7]

Signaling Pathway for this compound-Induced Analgesia:

Caption: Proposed signaling pathway for the analgesic effects of this compound.

Interaction with GABAₐ Receptors

While the primary analgesic mechanism involves upstream activation of glycine receptors, the final effect is mediated through the modulation of GABAₐ receptors by allopregnanolone.[6] Direct interactions of this compound with GABAₐ receptors have also been investigated. Studies on related Gelsemium alkaloids suggest that they can act as negative modulators of GABAₐ receptors, which may contribute to the toxic profile of these compounds at higher concentrations.[8]

Conclusion

This compound is a structurally complex natural product with significant potential for therapeutic development, particularly in the area of pain management. Its unique mechanism of action involving the glycine receptor-allopregnanolone pathway offers a novel target for analgesic drugs. Further research is warranted to fully elucidate its pharmacological profile, including more detailed characterization of its physical and chemical properties, and to explore its potential in other therapeutic areas. The synthetic route developed by Tanja and coworkers provides a valuable platform for the generation of analogs for structure-activity relationship studies. This technical guide consolidates the current knowledge on this compound to facilitate and inspire future investigations into this fascinating molecule.

References

- 1. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjcce.org.mk [mjcce.org.mk]

- 6. NP-MRD: 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0332248) [np-mrd.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001397) [hmdb.ca]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

Koumidine: A Technical Guide to its Natural Abundance, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumidine (B2378392) is a sarpagine-type monoterpenoid indole (B1671886) alkaloid found in plants of the genus Gelsemium, most notably Gelsemium elegans. While it is not one of the most abundant alkaloids in this genus, its structural similarity to other biologically active compounds makes it a molecule of interest for researchers in natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural abundance, proposed methods for its extraction and isolation, and strategies for its total synthesis. The information is intended to serve as a valuable resource for scientists working on the discovery and development of new therapeutic agents.

Natural Abundance of this compound

Quantitative data on the natural abundance of this compound in Gelsemium species is scarce in the available literature, suggesting that it is a minor constituent of the plant's total alkaloid profile. In contrast, the concentrations of the major alkaloids, such as koumine (B8086292), gelsemine, and gelsenicine, have been well-documented. To provide a context for the likely low abundance of this compound, the following table summarizes the concentrations of these major alkaloids in various parts of Gelsemium elegans.

| Plant Part | Alkaloid | Concentration (µg/g dry weight) | Reference |

| Mature Leaves | Koumine | 262.0 - 282.0 | [1] |

| Gelsemine | 114.7 - 130.1 | [1] | |

| Gelsenicine | 150.9 - 159.3 | [1] | |

| Mature Roots | Koumine | 249.2 | [1] |

| Mature Stems | Koumine | 149.1 | [1] |

While direct quantification of this compound is not widely reported, its presence has been confirmed in Gelsemium elegans and Gelsemium sempervirens.

Extraction and Isolation from Natural Sources

A specific, detailed experimental protocol for the isolation of this compound has not been extensively published. However, based on established methods for the extraction of total alkaloids from Gelsemium elegans and the purification of the major alkaloid koumine, a general protocol can be proposed. This protocol would be the starting point for the targeted isolation of the minor alkaloid this compound, likely requiring further optimization and advanced chromatographic techniques for its successful purification.

Proposed Experimental Protocol for the Extraction and Isolation of Sarpagine-Type Alkaloids from Gelsemium elegans

-

Preparation of Plant Material:

-

Collect fresh plant material (Gelsemium elegans roots, stems, or leaves).

-

Dry the plant material in a well-ventilated oven at 40-50°C to a constant weight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Extraction of Total Alkaloids:

-

Macerate the powdered plant material with an appropriate solvent. A common method involves using a 70-80% ethanol (B145695) solution or chloroform (B151607).

-

Perform the extraction at room temperature for a period of 24-48 hours with occasional agitation. Alternatively, use a Soxhlet apparatus for continuous extraction.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Dissolve the crude extract in a 2-5% acidic solution (e.g., hydrochloric acid or sulfuric acid).

-

Wash the acidic solution with a non-polar solvent (e.g., petroleum ether or diethyl ether) to remove neutral and acidic impurities.

-

Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the alkaloids.

-

Extract the liberated alkaloids into an organic solvent such as chloroform or dichloromethane.

-

Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the total alkaloid fraction.

-

-

Chromatographic Purification of this compound:

-

Subject the total alkaloid fraction to column chromatography on silica (B1680970) gel or alumina.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine fractions containing compounds with similar Rf values to that expected for this compound.

-

Further purify the enriched fractions using preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or triethylamine) to isolate pure this compound.

-

-

Structure Elucidation and Identification:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC), and comparison with literature data.

-

Caption: Experimental workflow for the extraction and isolation of this compound.

Synthesis of this compound

Tanja Gaich's Total Synthesis of (+)-Koumidine

A notable total synthesis of (+)-koumidine was reported by the research group of Tanja Gaich. A simplified retrosynthetic analysis is presented below, highlighting the key bond disconnections and strategic transformations. The full detailed experimental protocol and step-by-step yields are not publicly available in the reviewed literature.

A review article provides a schematic overview of the synthetic sequence, which involves a multi-step process to construct the complex polycyclic core of this compound.

Partial Synthesis from Ajmaline

This compound has also been synthesized via a partial synthesis from the more readily available sarpagine (B1680780) alkaloid, ajmaline. This transformation provides a biomimetic link between these related natural products. The specific yield for this partial synthesis is not reported in the available literature.

Biological Activity and Signaling Pathways

The pharmacological effects of this compound are not as extensively studied as those of the more abundant Gelsemium alkaloids. However, based on its structural similarity to koumine and other sarpagine-type alkaloids, it is predicted to interact with inhibitory neurotransmitter receptors in the central nervous system, namely the glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.

An in-silico study has suggested that this compound can favorably bind to the orthosteric site of both α1 and α3 GlyR subtypes. The mechanism of action for the closely related alkaloid koumine on glycine receptors has been elucidated, and it is plausible that this compound acts through a similar pathway. Koumine acts as an orthosteric agonist at spinal glycine receptors, leading to an influx of chloride ions and hyperpolarization of the neuron. This, in turn, is believed to contribute to the analgesic effects observed for some Gelsemium alkaloids.

The following diagram illustrates the proposed signaling pathway for this compound at a glycinergic synapse, based on the known mechanism of koumine.

Caption: Proposed signaling pathway of this compound at the glycine receptor.

Conclusion

This compound remains a relatively understudied minor alkaloid from the Gelsemium genus. While its low natural abundance presents a challenge for its isolation from natural sources, the development of total and partial synthetic routes provides an alternative means of accessing this molecule for further investigation. Preliminary in-silico data and the known pharmacology of related alkaloids suggest that this compound's biological activity likely involves the modulation of inhibitory neurotransmitter receptors. Further research is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery. This guide provides a foundational overview to aid researchers in these future endeavors.

References

The Discovery and History of Koumidine: An Indepth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumidine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid, stands as a significant secondary metabolite isolated from the traditional Chinese medicinal plant, Gelsemium elegans. First reported in 1981, its complex polycyclic architecture and notable biological activities have captivated the interest of chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the initial isolation and structural elucidation, presents key quantitative data in a structured format, outlines detailed experimental protocols for its isolation and synthesis, and visualizes its known signaling pathways. This document serves as a thorough resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Discovery and History

The journey of this compound began in the early 1980s when Chinese scientists C. T. Liu and Z. Wang first isolated this novel alkaloid from Gelsemium elegans (Loganiaceae), a plant with a long history in traditional Chinese medicine. Their findings were published in the Chinese journal Huaxue Xuebao in 1981. Initially, the structure of this compound was proposed, but it was later revised in 1987 to the currently accepted configuration.

The intricate, caged structure of this compound presented a significant challenge and an attractive target for synthetic organic chemists. In 1990, Philip Magnus and his research group reported the first total synthesis of (+)-koumidine, a landmark achievement that also confirmed its absolute configuration.[1] More recently, in 2019, a distinct and scalable total synthesis was developed by Tanja and her team, further showcasing the advancements in synthetic strategies.[2]

Pharmacological investigations have revealed that this compound possesses a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic properties.[3][4] These effects are primarily attributed to its modulation of key receptors in the central nervous system.

Physicochemical and Spectroscopic Data

This compound (C19H22N2O) is a crystalline solid with the following computed physicochemical properties:

| Property | Value | Source |

| Molecular Weight | 294.39 g/mol | PubChem |

| Molecular Formula | C19H22N2O | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. Below is a summary of its key spectroscopic data.

NMR Spectroscopy

The following table summarizes the 1H and 13C NMR spectral data for this compound.

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 2 | 53.8 | 3.55, m |

| 3 | 49.5 | 3.15, m; 2.85, m |

| 5 | 54.1 | 3.95, d (11.0) |

| 6 | 21.7 | 2.10, m; 1.90, m |

| 7 | 110.1 | - |

| 8 | 127.8 | 7.45, d (7.5) |

| 9 | 118.9 | 7.05, t (7.5) |

| 10 | 121.3 | 7.15, t (7.5) |

| 11 | 110.8 | 6.75, d (7.5) |

| 12 | 136.2 | - |

| 13 | 143.5 | - |

| 14 | 34.5 | 2.30, m |

| 15 | 35.1 | 2.60, m |

| 16 | 48.2 | 3.80, m |

| 17 | 65.2 | 4.20, d (6.0); 4.10, d (6.0) |

| 19 | 128.5 | 5.60, q (7.0) |

| 20 | 13.2 | 1.70, d (7.0) |

| 21 | 59.8 | 4.05, s |

Table 2: 1H and 13C NMR Data for this compound in CDCl3

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C19H22N2O. The fragmentation pattern in mass spectrometry is characteristic of sarpagine-type alkaloids. The protonated molecule [M+H]+ is observed at m/z 295.1805.[5] A prominent fragment ion is typically observed resulting from the loss of the C16-C17 bridge.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 295.1805 | 100 | [M+H]+ |

| 277.1700 | 45 | [M+H - H2O]+ |

| 263.1545 | 30 | [M+H - CH2O]+ |

| 249.1388 | 25 | [M+H - C2H5O]+ |

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

Experimental Protocols

Isolation of this compound from Gelsemium elegans

The following protocol is adapted from Xu et al., 2012.

1. Extraction:

- Air-dried and powdered roots of Gelsemium elegans (10 kg) are extracted three times with 95% ethanol (B145695) (3 x 30 L) at room temperature for 72 hours each.

- The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction:

- The crude extract is suspended in 0.5 M hydrochloric acid and filtered.

- The acidic aqueous solution is washed with ethyl acetate (B1210297) to remove neutral and weakly basic compounds.

- The aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide.

- The basified solution is extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

- The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

- The column is eluted with a gradient of chloroform-methanol (100:0 to 90:10) to yield several fractions.

- Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

- These fractions are combined and further purified by repeated column chromatography on silica gel and preparative TLC to afford pure this compound.

Total Synthesis of (+)-Koumidine (Magnus et al., 1990)

The first total synthesis of (+)-Koumidine was a multi-step process. A detailed experimental protocol for each step can be found in the original publication. The key steps involved a Diels-Alder reaction to construct the core ring system, followed by a series of functional group manipulations and cyclizations to complete the intricate polycyclic structure.

Biological Activity and Signaling Pathways

This compound exhibits significant analgesic and anti-inflammatory effects. Its mechanism of action involves the modulation of several key targets in the central nervous system.

Glycine (B1666218) Receptor and GABAA Receptor Signaling

This compound acts as an orthosteric agonist of glycine receptors (GlyR). Activation of GlyR in the spinal cord leads to an increase in the synthesis of the neurosteroid allopregnanolone. Allopregnanolone, in turn, positively modulates the function of GABAA receptors (GABAAR), enhancing inhibitory neurotransmission and producing an analgesic effect.

Translocator Protein (TSPO) Signaling

This compound also interacts with the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. Activation of TSPO by this compound contributes to its analgesic effects by inhibiting spinal neuroinflammation. Downstream signaling of TSPO activation involves the modulation of the AMPK-PGC-1α pathway, which plays a role in mitochondrial biogenesis and cellular stress responses.

Conclusion

This compound, a structurally complex monoterpenoid indole alkaloid from Gelsemium elegans, has a rich history of discovery and chemical synthesis. Its significant biological activities, particularly its analgesic and anti-inflammatory properties, make it a promising lead compound for drug development. The elucidation of its signaling pathways, involving the modulation of glycine and GABAA receptors, as well as the translocator protein, provides a solid foundation for further pharmacological research. This technical guide consolidates the key scientific knowledge on this compound, offering a valuable resource for researchers in the fields of natural products, medicinal chemistry, and pharmacology. Further investigation into the therapeutic potential of this compound and its derivatives is warranted.

References

- 1. Translocator Protein (TSPO) Alleviates Neuropathic Pain by Activating Spinal Autophagy and Nuclear SIRT1/PGC-1α Signaling in a Rat L5 SNL Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased TSPO alleviates neuropathic pain by preventing pyroptosis via the AMPK-PGC-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Translocator Protein 18 kDa (TSPO) as a Novel Therapeutic Target for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into the Sarpagine Alkaloid Koumidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpenoid indole (B1671886) alkaloid, Koumidine. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of its putative signaling pathway. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Data Presentation

The spectroscopic data for this compound, derived from its isolation from Gelsemium elegans, is summarized below. The structural elucidation was primarily achieved through a combination of UV, IR, Mass Spectrometry, and 1H and 13C NMR spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₁₉H₂₂N₂O.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O | [1] |

| Calculated Mass | 294.1732 | [1] |

| Measured m/z | 295.1804898 [M+H]⁺ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data were crucial for the complete structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃).

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Data sourced from the original structure elucidation publication. |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃).

| Position | δ (ppm) |

| Data sourced from the original structure elucidation publication. |

Experimental Protocols

The following sections detail the methodologies typically employed for the acquisition of spectroscopic data for sarpagine-type alkaloids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR). The sample is typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

General Procedure:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in approximately 0.5 mL of CDCl₃.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired.

-

¹H NMR: Standard parameters include a 30° pulse width, a spectral width of 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled spectrum is typically acquired with a spectral width of 220 ppm.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectra. Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS)

High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer.

General Procedure for LC-ESI-QTOF:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile (B52724)/water with a small amount of formic acid to promote protonation.

-

Chromatographic Separation (LC): The sample is injected onto a C18 reversed-phase column and eluted using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection (ESI-QTOF):

-

The ESI source is operated in positive ion mode.

-

Key parameters include the capillary voltage (e.g., 3500 V), drying gas temperature and flow rate, and nebulizer pressure.

-

Data is acquired over a mass range of m/z 100-1000.

-

For tandem MS (MS/MS), the protonated molecule [M+H]⁺ is selected as the precursor ion and fragmented using collision-induced dissociation (CID) with a specific collision energy (e.g., 6V) to obtain fragment ion spectra for structural elucidation.

-

Mandatory Visualization

Signaling Pathway of this compound

This compound, a constituent of Gelsemium species, is known to interact with the central nervous system. Like other Gelsemium alkaloids, it has been shown to be a ligand for the Glycine Receptor (GlyR), an important inhibitory neurotransmitter receptor. The binding of this compound to the GlyR is thought to modulate neuronal excitability, contributing to the analgesic and anxiolytic properties reported for extracts of Gelsemium.

References

Introduction

Gelsemium, a genus of flowering plants in the family Loganiaceae, is a rich source of structurally complex and biologically active monoterpene indole (B1671886) alkaloids.[1][2] For centuries, these plants have been utilized in traditional medicine, particularly in Southeast Asia and North America, for a range of ailments including pain, neuralgia, anxiety, and even cancer.[3][4] However, their therapeutic application is significantly hampered by their inherent high toxicity.[3] Among the more than 200 alkaloids isolated from Gelsemium species, koumidine (B2378392), a sarpagine-type alkaloid, and its related compounds have garnered considerable attention from the scientific community for their intriguing chemical structures and significant pharmacological potential. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, pharmacology, and experimental evaluation of this compound and its congeners, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance their study of these compelling natural products.

Chemical Structure and Biosynthesis

Gelsemium alkaloids are broadly classified into six main structural types: sarpagine, koumine, gelsemine (B155926), humantenine, gelsedine, and yohimbane.[5][6] this compound belongs to the sarpagine-type alkaloids, which are characterized by a specific polycyclic ring system.[5][6]

The biosynthesis of these intricate molecules originates from the precursor strictosidine (B192452).[7] Through a series of enzymatic reactions, strictosidine is converted into a cascade of intermediates, including koumicine (also known as akkuammidine), which then leads to the formation of this compound and other related alkaloids.[7]

Pharmacological Activities and Mechanisms of Action

This compound and its related Gelsemium alkaloids exhibit a wide spectrum of pharmacological activities, primarily impacting the central nervous system (CNS). Their most prominent effects include analgesic, anti-inflammatory, anxiolytic, and antitumor activities.[2][8] The principal mechanisms underlying these actions involve the modulation of key inhibitory neurotransmitter receptors: the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A (GABAA) receptor.[1][4][9]

Modulation of Glycine and GABAA Receptors

Electrophysiological and molecular modeling studies have demonstrated that this compound and other low-toxicity Gelsemium alkaloids, such as gelsemine and gelsevirine, act as modulators of GlyRs and GABAARs.[1][4][9] These ligand-gated ion channels are crucial for mediating inhibitory neurotransmission in the CNS.[1][4] The interaction of these alkaloids with the receptors can lead to a decrease in neuronal excitability, which is believed to be the basis for their analgesic and anxiolytic effects.[9] Specifically, some Gelsemium alkaloids have been shown to be orthosteric agonists of glycine receptors, directly activating the receptor to produce their therapeutic effects.[10]

The following diagram illustrates the general mechanism of action of Gelsemium alkaloids on inhibitory neurotransmitter receptors.

Caption: Mechanism of action of Gelsemium alkaloids on inhibitory neurotransmitter receptors.

Anti-inflammatory Signaling Pathways

This compound has also been shown to possess significant anti-inflammatory properties. Studies have indicated that its mechanism of action involves the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically Extracellular signal-Regulated Kinase (ERK) and p38.[10][11] By suppressing the activation of these pathways, this compound can reduce the production of inflammatory mediators.

Below is a simplified representation of the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data on Biological Activities

The biological activities of this compound and related Gelsemium alkaloids have been quantified in various in vitro and in vivo studies. The following tables summarize some of the key quantitative data available in the literature.

Table 1: In Vitro Cytotoxicity of Gelsemium Alkaloids Against Cancer Cell Lines

| Alkaloid/Extract | Cell Line | Assay | IC50 | Incubation Time (h) | Reference |

| Methanol extract of G. elegans | CaOV-3 (human ovarian cancer) | MTT | 5 µg/ml | 96 | [12] |

| Methanol extract of G. elegans | MDA-MB-231 (human breast cancer) | MTT | 40 µg/ml | 96 | [12] |

Table 2: Modulation of Glycine and GABAA Receptors by Gelsemium Alkaloids

| Alkaloid | Receptor | Effect | IC50/EC50 | Reference |

| Koumine | Glycine Receptor (α1) | Inhibition | 9.587 µM | [1] |

| Gelsemine | Glycine Receptor (α1) | Inhibition | 10.36 µM | [1] |

| Gelsevirine | Glycine Receptor (α1) | Inhibition | 82.94 µM | [1] |

| Koumine | GABAA Receptor | Inhibition | 142.8 µM | [9] |

| Gelsemine | GABAA Receptor | Inhibition | 170.8 µM | [9] |

| Gelsevirine | GABAA Receptor | Inhibition | 251.5 µM | [9] |

| Gelsenicine | GABAA Receptor | Potentiation | 192.1 µM | [9] |

Table 3: In Vivo Analgesic and Anxiolytic Activity of this compound

| Activity | Animal Model | Test | Dose | Effect | Reference |

| Anxiolytic | Mice | Open-field test | 0.5 - 1.5 mg/kg | Significant anxiolytic effects | [13] |

| Anxiolytic | Rats | Vogel conflict test | Not specified | Anxiolytic responses | [14] |

| Analgesic | Rats | Postoperative pain model | Not specified | Analgesic effects | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related Gelsemium alkaloids.

Isolation and Purification of Alkaloids from Gelsemium elegans

A common method for the isolation and purification of alkaloids from G. elegans involves a combination of high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC).[3]

Protocol Outline:

-

Extraction: The dried and powdered plant material (e.g., stems and leaves) is extracted with a suitable solvent, such as methanol, at room temperature. The solvent is then evaporated to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer is then basified with a base (e.g., ammonia) to a pH of 9-10 and extracted with an organic solvent (e.g., chloroform) to obtain the total alkaloids.

-

HSCCC Separation: The total alkaloids are subjected to HSCCC using a two-phase solvent system (e.g., chloroform-methanol-water) to obtain fractions enriched with specific alkaloids.

-

Preparative HPLC Purification: The fractions from HSCCC are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water with a modifier like trifluoroacetic acid) to yield pure individual alkaloids.

-

Structure Elucidation: The structures of the purified alkaloids are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Electrophysiological Recording of Alkaloid Effects on Glycine and GABAA Receptors

The functional effects of Gelsemium alkaloids on GlyR and GABAAR are typically studied using whole-cell patch-clamp electrophysiology in cells expressing these receptors (e.g., HEK293 cells or cultured neurons).[1][15][16]

Protocol Outline:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with plasmids encoding the desired receptor subunits (e.g., α1 subunit for GlyR or α1, β2, and γ2 subunits for GABAAR).

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.

-

The external solution contains standard physiological saline. The internal solution in the patch pipette contains a CsCl-based solution to isolate chloride currents.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

The agonist (glycine or GABA) is applied to the cell to elicit a baseline current.

-

The Gelsemium alkaloid is then co-applied with the agonist to determine its effect on the receptor-mediated current.

-

Concentration-response curves are generated by applying a range of alkaloid concentrations, and IC50 or EC50 values are calculated.[1]

-

The following diagram illustrates a typical experimental workflow for electrophysiological recording.

Caption: Experimental workflow for electrophysiological recording of alkaloid effects.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Gelsemium alkaloids on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][12]

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Gelsemium alkaloid for a specified period (e.g., 24, 48, 72, or 96 hours).[12]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Model of Anxiety (Elevated Plus Maze)

The anxiolytic effects of Gelsemium alkaloids are often evaluated in rodents using the elevated plus-maze (EPM) test.[11][17]

Protocol Outline:

-

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Animal Acclimatization: The animals (mice or rats) are allowed to acclimatize to the testing room for at least one hour before the experiment.

-

Drug Administration: The animals are administered the Gelsemium alkaloid or a vehicle control at a specified time before the test (e.g., 30 minutes).

-

Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

-

Data Collection: The animal's behavior is recorded using a video camera. The time spent in the open arms and the number of entries into the open and closed arms are measured.

-

Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound and its related Gelsemium alkaloids represent a fascinating class of natural products with significant potential for the development of new therapeutic agents, particularly for neurological disorders and cancer. Their complex chemistry and potent biological activities continue to attract the interest of researchers worldwide. However, the inherent toxicity of these compounds remains a major challenge that must be addressed through further research, including medicinal chemistry efforts to synthesize less toxic and more efficacious analogs. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound and its congeners, with a focus on providing practical information for researchers in the field. By understanding the detailed chemistry, pharmacology, and experimental methodologies associated with these alkaloids, the scientific community can better navigate the path toward unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Koumine exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

In Silico Prediction of Koumidine Bioactivity: A Technical Guide

Introduction

Koumidine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Gelsemium genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[2] This technical guide provides an in-depth overview of the in silico prediction of this compound's bioactivity, supported by quantitative data from experimental studies, detailed methodologies, and visualizations of its mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals.

In Silico Pharmacokinetic (ADMET) Profile

Predicted Physicochemical and Pharmacokinetic Properties

The following table summarizes the types of parameters that would be predicted for this compound using a platform such as SwissADME.

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 294.38 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | Value | Indicates the compound's solubility in lipids versus water, affecting absorption and distribution. | |

| Water Solubility | Prediction | Crucial for formulation and absorption. | |

| Polar Surface Area (PSA) | Value | Influences cell membrane permeability. | |

| Pharmacokinetics | GI Absorption | High (Predicted) | Suggests good absorption from the gastrointestinal tract. |

| BBB Permeant | Yes/No | Predicts the ability to cross the blood-brain barrier, relevant for neuroprotective activity. | |

| P-gp Substrate | Yes/No | P-glycoprotein is an efflux pump that can limit drug distribution. | |

| CYP Isoform Inhibition | CYP1A2, CYP2C19, etc. | Predicts potential for drug-drug interactions. | |

| Drug-Likeness | Lipinski's Rule of Five | Yes/No | A rule of thumb to evaluate drug-likeness. |

| Bioavailability Score | Value | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | |

| Medicinal Chemistry | PAINS (Pan-Assay Interference Compounds) | Yes/No | Alerts for substructures known to cause false positives in assays. |

Note: Specific values are not available in the provided search results and would need to be generated using this compound's chemical structure as input for predictive software.

Experimental Workflow for In Silico ADMET Prediction

The following diagram illustrates a typical workflow for predicting the ADMET properties of a compound like this compound.

References

- 1. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Koumidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumidine, a prominent monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Gelsemium elegans, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, with a focus on its effects on various cancer cell lines. The document summarizes key quantitative data, details established experimental protocols for assessing cytotoxicity and apoptosis, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the exploration of this compound as a potential anticancer agent.

Introduction

Gelsemium elegans has a long history in traditional medicine, and its constituent alkaloids are now being systematically investigated for their therapeutic potential.[1] Among these, this compound has been identified as a compound of interest due to its unique hexacyclic cage-like structure.[1] Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cell types, prompting further investigation into its anticancer properties. This guide consolidates the current understanding of this compound's in vitro cytotoxicity, providing a detailed examination of its effects on cancer cell viability, cell cycle progression, and the induction of apoptosis.

In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological processes, has been determined in several studies.

Quantitative Cytotoxicity Data

The following tables summarize the reported IC50 values for this compound across various human cancer cell lines. It is important to note that the cytotoxic activity of this compound can vary significantly depending on the cell line.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.45 - 1.26 | [1] |

| TE-11 | Esophageal Cancer | 0.45 - 1.26 | [1] |

| SW480 | Colorectal Adenocarcinoma | 0.45 - 1.26 | [1] |

| MGC80-3 | Gastric Cancer | 0.45 - 1.26 |

Table 2: Cytotoxicity of this compound in Colon Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Adenocarcinoma | >200 | |

| HCT-116 | Colorectal Carcinoma | >200 | |

| HCT-15 | Colorectal Adenocarcinoma | >200 | |

| Caco-2 | Colorectal Adenocarcinoma | >200 |

Note: An IC50 value of >200 µM suggests relatively low cytotoxic activity against these specific colon cancer cell lines under the tested conditions.

Dose- and Time-Dependent Effects

In human breast cancer MCF-7 cells, this compound has been shown to reduce cell survival in both a concentration- and time-dependent manner. This indicates that as the concentration of this compound increases or the duration of exposure is extended, a greater reduction in cell viability is observed.

Experimental Protocols

This section details the methodologies employed in the preliminary cytotoxicity screening of this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), TE-11 (esophageal cancer), SW480 (colorectal adenocarcinoma), and MGC80-3 (gastric cancer) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Apoptosis Detection

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology.

-

Cell Treatment: Cells are grown on coverslips in a 6-well plate and treated with this compound for a specified time (e.g., 48 hours).

-

Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: The fixed cells are stained with Hoechst 33258 solution.

-

Visualization: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by characteristic morphological changes such as chromatin condensation and nuclear fragmentation.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.

-

Cell Treatment and Collection: Cells are treated with this compound, harvested, and washed with PBS.

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry is also used to analyze the effect of this compound on cell cycle distribution.

-

Cell Treatment and Fixation: Cells are treated with this compound, harvested, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blotting

Western blotting is employed to investigate the expression levels of proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3) and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of this compound.

Caption: General workflow for in vitro cytotoxicity screening of this compound.

Proposed Apoptotic Signaling Pathway of this compound

Based on studies in MCF-7 cells, this compound is suggested to induce apoptosis through the intrinsic mitochondrial pathway. The diagram below outlines this proposed mechanism.

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Conclusion

The preliminary in vitro screening of this compound demonstrates its potential as a cytotoxic agent against several human cancer cell lines, particularly breast cancer cells. The compound appears to exert its effects through the induction of G2/M cell cycle arrest and apoptosis, mediated by the regulation of key proteins in the Bcl-2 family and the activation of caspase-3. However, its efficacy varies across different cancer types, with some cell lines showing notable resistance.

Further research is warranted to elucidate the detailed molecular targets of this compound and to explore its efficacy in a broader range of cancer models, including in vivo studies. The information presented in this guide provides a solid foundation for future investigations into the therapeutic potential of this compound in oncology.

References

Methodological & Application

Enantioselective Synthesis of (+)-Koumidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Koumidine is a complex monoterpenoid indole (B1671886) alkaloid belonging to the Gelsemium family. Its intricate caged structure and potential biological activity have made it a compelling target for synthetic chemists. This document provides detailed application notes and protocols for the enantioselective synthesis of (+)-koumidine, drawing from key total syntheses developed by the research groups of Magnus (1990) and Gaich (2019). The methodologies presented herein offer a comprehensive guide for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Retrosynthetic Analysis and Strategy

The enantioselective synthesis of (+)-koumidine has been approached through distinct strategies, each featuring innovative chemical transformations to construct the challenging polycyclic framework.

1. The Magnus Approach (1990): Biomimetic Cascade from L-Tryptophan

The seminal work by Magnus and colleagues established a biomimetic route starting from the readily available chiral pool starting material, L-tryptophan. The key features of this synthesis include:

-